2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone
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Overview
Description
2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 and a molecular weight of 276.28 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 2-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone: Similar in structure but with the methoxy group in a different position.
2,4-Difluoro-3-methoxyaniline: Contains a methoxy group and fluorine atoms but differs in the functional groups attached to the aromatic ring
Uniqueness
2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of fluorine and methoxy groups provides a distinct set of chemical and physical properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANXKXLLQDZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644201 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-10-2 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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